molecular formula C13H21Cl2N3O B1450551 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1803609-68-8

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B1450551
M. Wt: 306.23 g/mol
InChI Key: LXRTWWCLXNOPMM-UHFFFAOYSA-N
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Description

Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine can be synthesized industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

Pyrrolidine has a molecular formula of C4H9N and a molar mass of 71.123 g·mol−1 . It is a clear colorless liquid with a density of 0.866 g/cm3. It has a melting point of −63 °C and a boiling point of 87 °C . It is miscible with water .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives


Pyrrole derivatives, including pyrrolidine and its variations, serve as foundational structural units in many critical biological molecules like heme and chlorophyll. The unique structure of pyrrole, characterized by its pronounced aromatic character and lack of basicity due to the extensive delocalization of nitrogen electrons, makes it an essential subject in scientific research. Various methods for synthesizing pyrrole derivatives involve condensation reactions, offering a pathway to a vast array of pyrrole-based molecules. These derivatives find applications across different domains, including the creation of electrically conducting films from polypyrroles and the use of pyrrolidinones in solvents and wetting agents due to their low toxicity. The monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, stands out for its widespread industrial usage (Anderson & Liu, 2000).

Synthesis of Pyrrolidinone Derivatives


The synthesis of pyrrolidinone derivatives, often found in biologically active compounds, is a field of significant interest due to their potential in medicinal and agrochemical applications. For instance, the rearrangement of chlorinated pyrrolidin-2-ones to yield 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical versatility and potential for creating functional adducts useful in these sectors (Ghelfi et al., 2003).

Electronic and Molecular Properties of Substituted Pyrrolidinones


Deepening the understanding of pyrrolidinones, investigations into the electronic properties and molecular orbital energies of substituted pyrrolidinones provide insights into their chemical behavior and potential applications. Quantum chemical calculations and DFT analyses reveal essential parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, paving the way for further explorations in this domain (Bouklah et al., 2012).

Safety And Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It has a flash point of 3 °C and an autoignition temperature of 345 °C .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-yl-3-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;;/h3-4,6,11,14H,1-2,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRTWWCLXNOPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

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